molecular formula C10H6BrFN2 B12072540 5-(3-Bromo-2-fluorophenyl)pyrimidine

5-(3-Bromo-2-fluorophenyl)pyrimidine

Cat. No.: B12072540
M. Wt: 253.07 g/mol
InChI Key: ULTSGQKQDVTETM-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-fluorophenyl)pyrimidine is a high-value chemical building block designed for advanced research and development in medicinal chemistry and materials science. This compound features a pyrimidine ring, a privileged scaffold in drug discovery, functionalized with bromo and fluoro substituents on a pendant phenyl group. These halogens provide distinct reactive sites for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution, enabling the rapid synthesis of diverse compound libraries for biological screening . In medicinal chemistry, bromo-fluorophenyl pyrimidine derivatives are frequently investigated as core structures in the design of novel therapeutic agents. Research on analogous compounds has demonstrated significant potential in anticancer applications, where they serve as key scaffolds for inhibiting kinase targets like Bcr-Abl, and have shown potent in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (colon), A549 (lung), and K562 (leukemia) . The structural motif is also explored in the synthesis of fast skeletal muscle troponin activators for treating diminished muscle function, highlighting its versatility . Beyond pharmaceuticals, this compound is a candidate for creating push-pull molecular systems in materials science, where it can act as an electron-deficient (pull) component. Such systems are relevant for developing organic semiconductors and non-linear optical materials . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for application in foods, drugs, cosmetics, or household products. All orders are restricted to qualified institutional buyers and must be handled by technically proficient personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

5-(3-bromo-2-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6BrFN2/c11-9-3-1-2-8(10(9)12)7-4-13-6-14-5-7/h1-6H

InChI Key

ULTSGQKQDVTETM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CN=CN=C2

Origin of Product

United States

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 5-(3-Bromo-2-fluorophenyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would reveal the number of different types of protons and their neighboring atoms. The pyrimidine (B1678525) ring protons are expected to appear as distinct signals, likely in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The protons on the phenyl ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound
Proton Assignment
Pyrimidine H-2, H-4, H-6
Phenyl H-4', H-5', H-6'

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine and phenyl rings would be influenced by the attached substituents (bromine and fluorine) and the nitrogen atoms. The carbon atom bonded to fluorine would show a characteristic large coupling constant (¹JCF).

Predicted ¹³C NMR Data for this compound
Carbon Assignment
Pyrimidine C-2, C-4, C-5, C-6
Phenyl C-1' to C-6'

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely show coupling to the adjacent protons.

Predicted ¹⁹F NMR Data for this compound
Fluorine Assignment
F-2'

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is crucial for determining the exact molecular formula of a compound. By measuring the mass with very high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₆BrFN₂), HRMS would be used to confirm the presence and number of bromine and fluorine atoms based on their precise masses and isotopic patterns.

Predicted HRMS Data for this compound
Molecular Formula
C₁₀H₆BrFN₂
Isotopes
⁷⁹Br, ⁸¹Br

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of radiation, specific functional groups and their environment within the molecule can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to these vibrations. For this compound, the FT-IR spectrum is expected to be complex, with distinct regions corresponding to the vibrations of the pyrimidine and the substituted phenyl rings.

Key vibrational modes anticipated in the FT-IR spectrum include the C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The presence of the C-F bond is indicated by a strong absorption band, typically in the 1250-1020 cm⁻¹ region, while the C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 600-500 cm⁻¹ range. In a related compound, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, characteristic IR peaks were observed at 1594 cm⁻¹ for the C=N stretching and 1489 cm⁻¹ for the C=C stretching, which supports these expected ranges ijacskros.com.

Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic Rings
1600-1550C=N StretchingPyrimidine Ring
1550-1400C=C StretchingAromatic Rings
1250-1020C-F StretchingPhenyl Ring
850-750C-H Bending (out-of-plane)Aromatic Rings
600-500C-Br StretchingPhenyl Ring

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be particularly useful for characterizing the symmetric vibrations of the pyrimidine and phenyl rings. The ring breathing modes of both aromatic systems are expected to produce strong and sharp signals. For pyrimidine itself, the ring breathing mode, ν₁, is a well-known signature mdpi.com. The C-Br and C-F stretching vibrations are also Raman active and can provide further structural confirmation. Computational studies on similar pyrimidine derivatives have shown that modifications to the pyrimidine ring affect a select few of the normal modes, most noticeably the ring breathing mode mdpi.com.

Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic Rings
1600-1550Ring StretchingPyrimidine & Phenyl Rings
1000-980Ring BreathingPyrimidine Ring
600-500C-Br StretchingPhenyl Ring
450-350Ring DeformationAromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyrimidine and the substituted phenyl rings are the primary chromophores. Pyrimidine itself exhibits a strong π → π* transition around 243 nm and a weaker n → π* transition near 320 nm. The substitution on the pyrimidine ring with the 3-bromo-2-fluorophenyl group is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. In a study of a related pyrimidine-based ligand, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, UV-visible spectral data was reported as part of its characterization ijacskros.com. For other pyrimidine derivatives, electronic transitions are observed in the 200-400 nm range, which is consistent with the expected transitions for this class of compounds.

Expected Electronic Transitions for this compound

Wavelength (λ_max, nm)Type of TransitionChromophore
~250-270π → πPhenyl Ring
~280-300π → πPyrimidine Ring
~320-340n → π*Pyrimidine Ring (N atoms)

Crystallographic Studies and Solid State Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Molecular Structure and Conformation

Data not available.

Analysis of Bond Lengths and Bond Angles

Data not available.

Dihedral Angle Analysis of Substituted Phenyl and Pyrimidine (B1678525) Rings

Data not available.

Intermolecular Interactions in the Crystalline Lattice

Hydrogen Bonding Networks (e.g., C–H⋯N)

Data not available.

Halogen Bonding (e.g., Br⋯N, C–Br⋯π) Interactions

Data not available.

Analysis of 5-(3-Bromo-2-fluorophenyl)pyrimidine Remains Undocumented in Publicly Available Crystallographic and Solid-State Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published research on the specific chemical compound this compound. Despite its potential relevance in medicinal chemistry and materials science, detailed structural analyses, including crystallographic studies and Hirshfeld surface analyses, for this particular molecule have not been publicly reported.

The requested in-depth examination of its solid-state structure, focusing on aspects such as π–π stacking interactions and a quantitative analysis of intermolecular contacts through Hirshfeld surface fingerprint plots, cannot be fulfilled at this time due to the lack of available empirical data.

While studies on structurally related compounds—such as other substituted pyrimidines or molecules containing bromo- and fluorophenyl moieties—do exist, a direct and accurate report on this compound is contingent upon future experimental investigation and publication by the scientific community. Without primary crystallographic data, any discussion of its specific intermolecular interactions and solid-state packing would be purely speculative and fall outside the scope of a scientifically rigorous article.

Therefore, the detailed sections and subsections outlined for this article, including data tables on crystallographic parameters and intermolecular contacts, cannot be generated. Further research is required to characterize the solid-state properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and predicting vibrational frequencies.

A detailed conformational analysis would identify different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for understanding the flexibility of the molecule, which can influence its biological activity. Without dedicated studies, the preferred conformation of 5-(3-Bromo-2-fluorophenyl)pyrimidine remains uncharacterized.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra are crucial for interpreting experimental spectroscopic data and for the structural characterization of the compound. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the C-Br, C-F, or C-N bonds, or the bending of the pyrimidine (B1678525) and phenyl rings. While general vibrational modes for pyrimidine derivatives are known, a specific assignment of vibrational frequencies for this compound is not present in the accessible scientific domain.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is fundamental to describing chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions of the molecule that are most susceptible to electrophilic attack. For substituted phenylpyrimidines, the HOMO is often distributed over the π-system of the aromatic rings. However, the precise energy value and the specific atomic contributions to the HOMO of this compound have not been reported.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity, and its distribution highlights the regions susceptible to nucleophilic attack. The characteristics of the LUMO are essential for understanding the electronic absorption properties and the reactivity of the molecule. Specific details regarding the LUMO of this compound are currently unavailable.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. This energy gap is also crucial for predicting the electronic absorption spectra of the compound. An analysis of the HOMO and LUMO compositions can also reveal the possibility of intramolecular charge transfer (ICT) upon electronic excitation, which is important for understanding the photophysical properties of the molecule. Regrettably, no published data exists for the HOMO-LUMO energy gap or ICT analysis of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate or near-zero potential.

For this compound, the MEP map would reveal distinct electronegative and electropositive regions. The nitrogen atoms of the pyrimidine ring are expected to be highly electronegative, appearing as red or deep yellow areas. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors. The presence of the bromine and fluorine atoms on the phenyl ring also contributes significantly to the electrostatic potential. The fluorine atom, being highly electronegative, creates a region of negative potential, while the bromine atom, although electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential halogen bond donor.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Hotspots

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyrimidine Nitrogen AtomsHighly Negative (Red/Yellow)Susceptible to electrophilic attack; Hydrogen bond acceptor sites
Fluorine AtomNegative (Yellow/Green)Electronegative center
Bromine Atom (Sigma-hole)Positive (Blueish)Potential for halogen bonding interactions
Aromatic HydrogensPositive (Blue)Susceptible to nucleophilic attack

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions is a key parameter obtained from NBO analysis.

The NBO analysis can also elucidate the nature of the C-Br and C-F bonds, providing insights into their polarity and hybridization. The polarization of these bonds and the charge distribution across the molecule can be quantified, offering a more detailed picture than what is available from simpler population analysis methods. The study of these orbital interactions is crucial for a deeper understanding of the molecule's electronic structure and reactivity. researchgate.netphyschemres.orgmalayajournal.org

Interactive Data Table: Expected NBO Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Type of Interaction
LP (N) of Pyrimidineπ* (C=C) of Phenyl RingHighIntramolecular charge transfer, resonance stabilization
LP (F)σ* (C-C) of Phenyl RingModerateHyperconjugation
π (C=C) of Phenyl Ringπ* (C=N) of Pyrimidine RingModerateConjugative interaction
LP (Br)σ* (C-C) of Phenyl RingLow to ModerateHyperconjugation

Global Reactivity Descriptors

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the presence of electronegative atoms and aromatic rings is expected to influence these frontier orbital energies significantly.

From the HOMO and LUMO energies, the following global reactivity descriptors can be calculated:

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a framework for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. A high electrophilicity index, for instance, suggests that the molecule will act as a strong electrophile. researchgate.netresearchgate.net

Interactive Data Table: Calculated Global Reactivity Descriptors (Illustrative Values)

DescriptorFormulaSignificance
HOMO Energy (E_HOMO)-Electron donating ability
LUMO Energy (E_LUMO)-Electron accepting ability
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Electron attracting power
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Polarizability
Electrophilicity Index (ω)μ² / (2η)Electrophilic nature of the molecule

Quantum Mechanical Investigations of Reaction Pathways and Mechanisms

Quantum mechanical calculations are invaluable for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products, thereby elucidating the step-by-step pathway of a transformation.

For this compound, theoretical studies could explore various reaction types. For instance, the investigation of nucleophilic aromatic substitution reactions at the phenyl ring or the pyrimidine ring would be of significant interest. Quantum mechanical calculations could predict the most favorable sites for substitution and the activation energies associated with different pathways.

Furthermore, the mechanism of metal-catalyzed cross-coupling reactions, which are commonly used to modify such halogenated aromatic compounds, can be modeled. These calculations can provide insights into the oxidative addition, transmetalation, and reductive elimination steps of catalytic cycles, helping to optimize reaction conditions and predict product outcomes. The theoretical study of reaction mechanisms provides a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Advanced Synthetic Applications and Future Research Directions

Role as a Privileged Scaffold for Enabling Structural Diversity

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 5-(3-bromo-2-fluorophenyl)pyrimidine moiety possesses the key attributes of such a scaffold. The pyrimidine (B1678525) ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other crucial interactions within biological systems.

The strategic placement of the bromine and fluorine atoms on the phenyl ring, coupled with the reactive sites on the pyrimidine core, provides a versatile platform for generating a wide array of derivatives. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. This capacity for selective functionalization allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing biological activity and pharmacokinetic properties. The inherent reactivity of this scaffold thus facilitates the creation of extensive compound libraries, significantly accelerating the drug discovery process.

Rational Design and Synthesis of Novel Analogs

The rational design of new drug candidates often begins with a well-defined molecular template. This compound serves as an excellent starting point for such endeavors. Computational modeling and structure-activity relationship (SAR) studies can be employed to predict how modifications to the scaffold will impact its interaction with a specific biological target.

For instance, the bromine atom can be strategically replaced with a variety of functional groups through well-established catalytic methods. This allows for the fine-tuning of electronic and steric properties to enhance binding affinity and selectivity. The design and synthesis of novel analogs can be guided by the desire to mimic the interactions of known ligands or to explore new binding pockets within a target protein. The modular nature of synthesizing derivatives from this scaffold, where different building blocks can be systematically introduced, aligns perfectly with the principles of modern rational drug design.

Table 1: Potential Analogs via Rational Design

Starting Material Reaction Type Potential Analog Structure Therapeutic Target (Hypothetical)
This compound Suzuki-Miyaura Coupling 5-(2-Fluoro-3-arylphenyl)pyrimidine Kinase Inhibitors
This compound Sonogashira Coupling 5-(2-Fluoro-3-alkynylphenyl)pyrimidine Antiviral Agents

Development of Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of this compound and its derivatives presents an opportunity to develop more sustainable chemical processes. Traditional synthetic methods often rely on hazardous reagents, harsh reaction conditions, and the generation of significant waste.

Future research in this area will likely focus on the development of catalytic, multi-component reactions that proceed with high atom economy. The use of environmentally benign solvents, such as water or bio-renewable solvents, is a key objective. Microwave-assisted synthesis and flow chemistry are other green technologies that can be applied to shorten reaction times, reduce energy consumption, and improve reaction yields and purity. The development of robust and recyclable catalysts for the key synthetic transformations will be crucial in making the synthesis of these valuable compounds more environmentally friendly. One-pot procedures that combine several synthetic steps without the need for intermediate purification are also a promising avenue for greening the synthesis of this compound analogs. nih.gov

Exploration of New Catalytic Reactions for Selective Functionalization

The selective functionalization of the this compound scaffold is paramount to unlocking its full potential. While established palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly effective for modifying the bromo-substituent, there is ongoing research to discover new and more efficient catalytic systems. google.com

Future directions will likely involve the exploration of catalysts based on more abundant and less toxic metals, such as nickel or copper, as alternatives to palladium. google.com The development of catalysts that can selectively functionalize the C-H bonds of the pyrimidine or phenyl rings would open up new avenues for derivatization without the need for pre-installed leaving groups. Furthermore, the discovery of catalytic methods that allow for the selective modification of the fluorine atom would provide an additional handle for introducing structural diversity. The ability to perform these transformations with high regioselectivity and under mild conditions will be a key focus of future research, enabling the synthesis of increasingly complex and potent bioactive molecules.

Table 2: Catalytic Reactions for Functionalization

Reaction Name Catalyst System (Example) Functional Group Introduced
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base Aryl, Heteroaryl
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / Amine Alkynyl

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Bromo-2-fluorophenyl)pyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated pyrimidine core can be reacted with a fluorophenyl boronic acid derivative under palladium catalysis. Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in air .
  • Solvent optimization : Use toluene/ethanol mixtures (3:1) to balance solubility and reactivity .
  • Temperature control : 80–100°C under reflux to minimize side reactions.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor reaction progress using TLC (Rf = 0.4–0.5 in hexane/EtOAc 4:1) .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 155–165 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
  • LC-MS : Confirm molecular ion peaks at m/z 252.08 (M+H⁺) with isotopic signatures for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Validate C-Br (550–600 cm⁻¹) and C-F (1200–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine and fluorine enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr). However, steric hindrance from the 3-bromo-2-fluoro arrangement may reduce coupling efficiency. Strategies include:
  • Meta-directing effects : Bromine at position 3 directs incoming nucleophiles to position 5 .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .
    Comparative studies with analogs (e.g., 3-chloro-2-fluorophenyl derivatives) show 10–15% lower yields due to reduced leaving-group ability .

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm the compound’s regiochemistry?

  • Methodological Answer :
  • X-ray crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation (solvent: DCM/hexane). Analyze using a Bruker D8 Venture diffractometer (λ = 0.71073 Å) .
  • 2D NMR : Perform HSQC and HMBC to correlate ¹H-¹³C couplings and assign substituent positions .
    Example: A 2023 study resolved conflicting NOESY peaks for a bromo-fluorophenyl analog by correlating H-6 (pyrimidine) with H-2' (fluorophenyl) .

Q. What computational and experimental approaches are recommended to evaluate the compound’s binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to predict binding poses. Focus on halogen bonding between Br/F and backbone carbonyls .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (KD values) at concentrations of 1–100 μM .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to assess thermodynamic drivers .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) predictions and experimental reactivity data?

  • Methodological Answer :
  • Benchmark calculations : Compare multiple functionals (B3LYP vs. M06-2X) to identify systematic errors in halogen-bonding energy predictions .
  • Kinetic studies : Perform time-resolved NMR to track reaction intermediates and validate computational transition states .
    Example: A 2022 study reconciled a 12% yield gap by identifying unaccounted solvent coordination effects in DFT models .

Safety and Handling

Q. What safety protocols are critical when handling this compound due to its brominated and fluorinated nature?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic vapors (TLV: 0.1 ppm for brominated compounds) .
  • Waste disposal : Quench residual reagents with 10% sodium bicarbonate before incineration .

Comparative Analysis Table

Structural Analog CAS Number Key Functional Differences Impact on Reactivity
3-Bromo-5-(trifluoromethyl)pyridin-2-amine1446182-32-6CF₃ vs. F substituentHigher electrophilicity, lower solubility
5-Fluoro-4-morpholinopyrimidine74784-70-6Morpholine vs. phenyl groupEnhanced kinase inhibition

This table highlights how minor structural changes alter physicochemical and biological properties .

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